1-(1-Ethynylcyclohexyl)oxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
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Overview
Description
1-(1-Ethynylcyclohexyl)oxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride is a chemical compound that features a unique combination of functional groups, including an ethynyl group, a cyclohexyl ring, a pyrrolidine ring, and a propanol moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethynylcyclohexyl)oxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethynylcyclohexyl Intermediate: This step involves the reaction of cyclohexanone with an ethynylating agent, such as ethynylmagnesium bromide, under anhydrous conditions to form 1-ethynylcyclohexanol.
Oxyalkylation: The intermediate is then reacted with 3-chloropropanol in the presence of a base, such as potassium carbonate, to form 1-(1-ethynylcyclohexyl)oxy-3-chloropropanol.
Substitution with Pyrrolidine: The final step involves the substitution of the chlorine atom with pyrrolidine in the presence of a suitable solvent, such as acetonitrile, to yield 1-(1-ethynylcyclohexyl)oxy-3-pyrrolidin-1-ylpropan-2-ol.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethynylcyclohexyl)oxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the ethyl-substituted derivative.
Substitution: Formation of the corresponding halide derivative.
Scientific Research Applications
1-(1-Ethynylcyclohexyl)oxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Ethynylcyclohexyl)oxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethynylcyclohexyl)oxy-3-piperazin-1-ylpropan-2-ol: Similar structure but with a piperazine ring instead of a pyrrolidine ring.
1,1,1-Trifluoro-3-pyrrolidin-1-ylpropan-2-ol: Similar structure but with trifluoromethyl groups instead of an ethynyl group.
Uniqueness
1-(1-Ethynylcyclohexyl)oxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-2-15(8-4-3-5-9-15)18-13-14(17)12-16-10-6-7-11-16;/h1,14,17H,3-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZYVTBRQPIIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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